molecular formula C19H19F4N3O2 B236455 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Katalognummer B236455
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: UNPGTPBNDHRVFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TFMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TFMB is a small molecule that belongs to the class of benzamides and has been shown to exhibit promising biological activity in various studies.

Wirkmechanismus

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its biological activity by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and fibrosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the disruption of CK2-mediated signaling pathways and cellular processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. This compound has also been shown to exhibit anti-inflammatory and anti-fibrotic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of fibroblasts. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for CK2, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-fibrotic effects. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for the research and development of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One potential direction is the development of this compound analogs with improved potency and selectivity for CK2. Another direction is the investigation of the potential application of this compound as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in vivo. Finally, the investigation of the potential application of this compound in the treatment of other diseases, such as inflammatory and fibrotic diseases, is also an important direction for future research.

Synthesemethoden

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst and a base.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit promising biological activity in various studies. It has been identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential application as an anticancer agent. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of inflammatory and fibrotic diseases.

Eigenschaften

Molekularformel

C19H19F4N3O2

Molekulargewicht

397.4 g/mol

IUPAC-Name

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H19F4N3O2/c1-25-7-9-26(10-8-25)12-5-3-11(4-6-12)24-19(27)13-14(20)16(22)18(28-2)17(23)15(13)21/h3-6H,7-10H2,1-2H3,(H,24,27)

InChI-Schlüssel

UNPGTPBNDHRVFC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F

Kanonische SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.